2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with significant potential in pharmaceutical research. It belongs to a class of compounds characterized by their spirocyclic structures, which often exhibit interesting biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 485.6 g/mol. This compound is of interest due to its potential applications in medicinal chemistry and drug development.
The compound can be classified under the category of thiazolidin derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. It is often sourced from chemical suppliers specializing in research-grade compounds, such as BenchChem and ChemicalBook, which provide detailed specifications and availability for research purposes .
The synthesis of 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. Common methods may include:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity.
The molecular structure of 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C28H27N3O3S/c1-18-8-10-21(11-9-18)15-29-25(32)16-30-24-7-5-4-6-23(24)28(27(30)34)31(26(33)17-35-28)22-13-19(2)12-20(3)14-22/h4-14H,15-17H2,1-3H3,(H,29,32)
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC(=C5)C)C
These representations provide insight into the compound's connectivity and stereochemistry.
The compound can participate in various chemical reactions typical for amides and thiazolidines. Key reactions include:
These reactions are essential for modifying the compound for enhanced biological activity or for synthesizing derivatives.
The mechanism of action for 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide is not fully elucidated but is hypothesized based on its structural features:
Further studies are necessary to clarify its precise mechanism through biochemical assays and cellular studies.
Key physical properties include:
Chemical properties include:
Safety data sheets should be consulted for handling precautions due to potential toxicity associated with certain structural components.
The compound shows promise in various scientific applications:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4